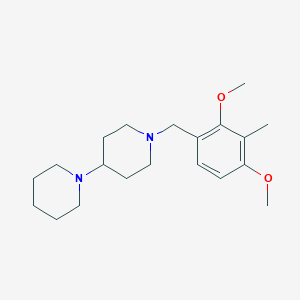![molecular formula C18H18N4 B5641622 3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5641622.png)
3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like 3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves multi-step reactions, leveraging principles from coordination chemistry and organic synthesis techniques. Although direct synthesis routes for this specific compound are not detailed in the available literature, related synthetic methodologies can be inferred from compounds with similar structures, such as pyrazolo[3,4-b]pyridines and triazole derivatives. These processes often employ [2+1]-type cyclopropanation reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC) for constructing the core heterocyclic scaffolds (Kamimura, 2014; de Souza et al., 2019).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one often features a significant degree of aromaticity and stability, due to the presence of nitrogen atoms within the rings. This stability is not easily compromised by common chemical reactions, such as reductions, oxidations, or hydrolysis under acidic or basic conditions. Structural analysis of similar compounds emphasizes the role of NMR and single-crystal X-ray studies in elucidating their complex geometries and electronic structures, which are pivotal in understanding their reactivity and interaction with biological targets (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Compounds with triazole and pyridine moieties exhibit a broad spectrum of chemical reactivities, owing to their aromatic stability and the presence of multiple functional groups that can undergo various chemical transformations. These include cycloaddition reactions, N-hydroxylation, and phase I and II metabolism, which are significant in the pharmacological context for their activation or detoxification pathways. The specific chemical behavior of our compound would likely follow analogous patterns, highlighting the importance of understanding these fundamental reactivities for applications in drug discovery and synthetic chemistry (Teunissen et al., 2010).
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Safety and Hazards
Orientations Futures
Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science. The compound’s properties could be modified through the addition of different functional groups, potentially leading to new compounds with unique properties .
Propriétés
IUPAC Name |
3-[5-cyclopropyl-2-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-4-2-5-14(10-13)12-22-18(16-6-3-9-19-11-16)20-17(21-22)15-7-8-15/h2-6,9-11,15H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMVKJJHIPNXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC(=N2)C3CC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)
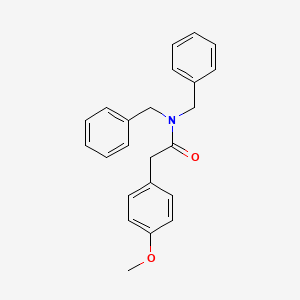
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)
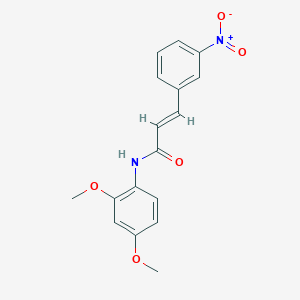

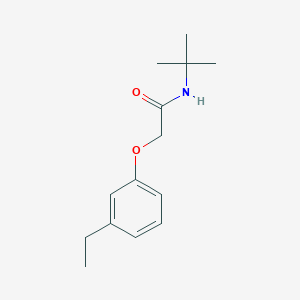
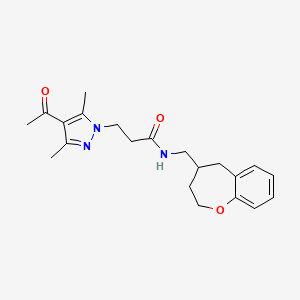
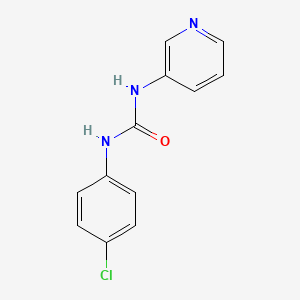
![2-[(5-methylpyrazin-2-yl)methyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641613.png)
![1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5641619.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5641628.png)
